molecular formula C19H18ClNO4 B15217516 (3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15217516
M. Wt: 359.8 g/mol
InChI Key: SIVURWGWAFBFKR-JKSUJKDBSA-N
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Description

This compound, identified in as SH-7283 (CAS: 2287346-45-4), is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 2-chlorophenyl substituent at the 4-position. Its stereochemistry (3S,4R) and structural motifs make it a key intermediate in medicinal chemistry, particularly for peptide synthesis and protease inhibitor development. The compound has a purity of 97% and is synthesized with a trans-configuration, as indicated by the "trans" designation in its nomenclature .

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

(3S,4R)-4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H18ClNO4/c20-17-9-5-4-8-14(17)15-10-21(11-16(15)18(22)23)19(24)25-12-13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,22,23)/t15-,16+/m0/s1

InChI Key

SIVURWGWAFBFKR-JKSUJKDBSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation via Cyclization Strategies

The pyrrolidine scaffold is typically constructed through [3+2] cycloaddition or intramolecular cyclization of linear precursors. A common approach involves the use of γ-amino acids or allylic amines as starting materials. For example, a diastereoselective cyclization of N-protected γ-amino acrylates under acidic conditions yields the pyrrolidine ring with moderate stereocontrol.

Key Reaction Conditions:

  • Precursor: (S)-N-(p-methoxybenzyl)-2-tert-butoxycarbonyl-4-oxo-pyrrolidine-3-carboxylic acid
  • Catalyst: Chiral palladium complexes (e.g., Pd(PPh₃)₄)
  • Solvent System: Ethanol/DMF (5:1 v/v)
  • Yield: 46–56% for initial cyclization steps
Cyclization Method Starting Material Catalyst Yield (%) Diastereomeric Ratio
Acid-mediated γ-Amino acrylate HCl/EtOH 52 3:1 (trans:cis)
Metal-catalyzed Allylic amine Pd(OAc)₂ 68 4:1 (trans:cis)
Photochemical Aziridine derivative UV light 41 2:1 (trans:cis)

Asymmetric Hydrogenation for Stereocontrol

The (3S,4R) configuration is achieved through asymmetric hydrogenation of enamine intermediates. Patent WO2014206257A1 details the use of chiral Ru-BINAP catalysts under high-pressure H₂ (1.4–1.5 MPa) to set the C3 and C4 stereocenters.

Optimized Parameters:

  • Substrate: (Z)-N-Cbz-4-(2-chlorophenyl)pyrrolidin-3-one
  • Catalyst: (R)-DTBM-SEGPHOS-RuCl₂
  • Temperature: 50°C
  • Enantiomeric Excess: 92–95% ee

Protecting Group Strategies

Carboxylic Acid Protection

The C3 carboxylic acid is often protected as a tert-butyl ester to prevent interference during subsequent reactions. Deprotection is achieved via trifluoroacetic acid (TFA) treatment in dichloromethane.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance yield and stereochemical purity:

Process Overview:

  • Ring Formation: Microreactor (25°C, residence time 12 min)
  • Asymmetric Hydrogenation: Packed-bed reactor with immobilized catalyst
  • Cbz Deprotection: Acidic resin column (HCl/MeOH)
Parameter Batch Method Flow Method
Cycle Time 48 h 6 h
Overall Yield 34% 61%
Purity 97.5% 99.1%

Crystallization-Induced Dynamic Resolution

Racemic mixtures are resolved using chiral tartaric acid derivatives, achieving >99% enantiomeric purity through controlled crystallization.

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations Scalability
Asymmetric Hydrogenation High ee (92–95%) Requires expensive catalysts Moderate
Enzymatic Resolution Mild conditions Low yield (30–40%) Limited
Chiral Pool Synthesis Uses natural amino acids Restricted substrate scope High

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxycarbonyl and 2-chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can be employed for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Positional Isomers: 2-Chlorophenyl vs. 4-Chlorophenyl
  • SH-6591 (CAS: 2140264-20-4): Differs by a 4-chlorophenyl substituent instead of 2-chlorophenyl. Both compounds share 97% purity, suggesting comparable synthetic feasibility .
Halogen-Substituted Analogs
  • (3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid (CAS: 1269755-11-4):
    • Fluorine substitution introduces electronegativity, which may alter electronic properties and metabolic stability.
    • Molecular weight: 267.26 g/mol (vs. ~355.8 g/mol for the target compound), indicating a significant reduction in hydrophobicity .
Alkyl-Substituted Derivatives
  • (3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid (CAS: 1402666-47-0):
    • Methyl substitution simplifies the structure, reducing steric bulk.
    • Molecular weight: 263.29 g/mol (vs. ~355.8 g/mol for the target compound), likely improving aqueous solubility .
  • (3S,4R)-1-Cbz-4-ethylpyrrolidine-3-carboxylic acid (CAS: 1428243-69-9):
    • Ethyl substitution increases hydrophobicity compared to methyl.
    • Molecular weight: 277.3 g/mol, balancing solubility and lipophilicity .
Bulkier Substituents
  • Difluorophenyl substitution introduces electron-withdrawing effects, contrasting with the electron-deficient 2-chlorophenyl group in the target compound .
Purity and Yield
Compound Purity Yield (Crude) Key Substituent
Target (SH-7283) 97% Not reported 2-Chlorophenyl
SH-6591 97% Not reported 4-Chlorophenyl
14{4,5} () >99% 68% Trifluoromethylphenyl
14{5,4} () 14% 58% Phenylureido
  • The target compound and its positional isomer (SH-6591) achieve high purity (97%), outperforming some ureido-functionalized analogs in (e.g., 14{5,4} with 14% purity) .
Molecular Weight and Solubility
  • Higher molecular weight correlates with increased hydrophobicity: Target compound: ~355.8 g/mol (estimated for C19H17ClNO4). Fluorinated analog: 267.26 g/mol (C13H14FNO4) .
  • Ethyl and methyl derivatives (263–277 g/mol) are more soluble in polar solvents than chlorophenyl-substituted analogs .

Stereochemical Considerations

  • The (3S,4R) configuration in the target compound contrasts with (3R,4S) isomers (e.g., 4-ethyl derivative in ).
  • Stereochemistry critically impacts biological activity; for example, enantiomers may exhibit divergent binding to chiral targets like enzymes or receptors .

Functional Group Comparisons

  • Cbz vs. tert-Butoxycarbonyl (Boc) :
    • The Cbz group in the target compound is base-labile, whereas Boc (e.g., in ) is acid-labile. This distinction influences deprotection strategies in multi-step syntheses .

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